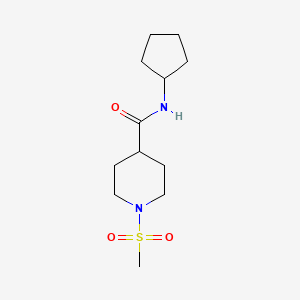![molecular formula C17H18N2O3 B5880357 N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide, commonly known as NAPA, is a synthetic compound that belongs to the family of acetanilide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The exact mechanism of action of NAPA is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a key role in pain and inflammation. NAPA has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
NAPA has been shown to have minimal toxicity and is well-tolerated in animal models. It is rapidly absorbed after oral administration and has a half-life of approximately 2 hours. NAPA is primarily metabolized in the liver and excreted in the urine. It has been shown to have no significant effect on the cardiovascular and respiratory systems.
実験室実験の利点と制限
NAPA has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. Additionally, NAPA has a wide range of potential applications, making it a versatile compound for scientific research. However, NAPA has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on NAPA. One potential area of investigation is its potential as an anticancer agent. NAPA has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, NAPA has shown potential as a corrosion inhibitor in the oil and gas industry, and further research is needed to optimize its performance in this application. Finally, NAPA may have potential as a material for drug delivery systems, and further studies are needed to investigate its properties in this context.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic compound with a wide range of potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an analgesic, anti-inflammatory, and antimicrobial agent. NAPA has minimal toxicity and is well-tolerated in animal models. However, it has some limitations, including its low solubility in water. There are several future directions for research on NAPA, including its potential as an anticancer agent, corrosion inhibitor, and material for drug delivery systems.
合成法
NAPA can be synthesized by the reaction of 2-aminophenylacetamide with 4-methylphenol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields NAPA as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
NAPA has shown promising results in various scientific research applications. It has been extensively studied for its potential as an analgesic and anti-inflammatory agent. NAPA has also been investigated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, NAPA has been explored for its potential as a corrosion inhibitor in the oil and gas industry.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)22-11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFIKCTJBKNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)
